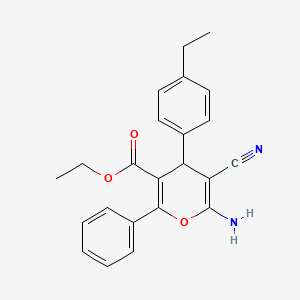
ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester group. It has garnered significant interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. One common method is the reaction of an aldehyde with malononitrile and ethyl acetoacetate in the presence of a catalyst such as piperidine or thiourea dioxide in an aqueous medium . This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the pyran ring.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate: This compound has a similar pyran ring structure but differs in the presence of a thioxo group instead of an amino group.
2-[6-amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester: This compound shares the pyran ring and amino group but has a pyrazole moiety instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-ethylphenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H22N2O3/c1-3-15-10-12-16(13-11-15)19-18(14-24)22(25)28-21(17-8-6-5-7-9-17)20(19)23(26)27-4-2/h5-13,19H,3-4,25H2,1-2H3 |
InChI Key |
VYQJITWLOKALPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11564028.png)
![1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11564035.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11564043.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11564051.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B11564060.png)
![5-bromo-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11564066.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11564072.png)
![3-chloro-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11564077.png)
![methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate](/img/structure/B11564084.png)
![N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B11564086.png)
![1-Benzyl-8-methoxy-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11564088.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11564089.png)
![4-({[4-(2-chloroethyl)phenyl]sulfonyl}amino)-N-undecylbenzamide](/img/structure/B11564091.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11564093.png)
